molecular formula C8H11BrN2O2 B13337668 3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one

3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one

Cat. No.: B13337668
M. Wt: 247.09 g/mol
InChI Key: LMDCBMUVTYWCGZ-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an amino group at the third position, a bromine atom at the fifth position, and a hydroxypropyl group at the first position of the dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.

    Hydroxypropylation: The hydroxypropyl group can be introduced via alkylation reactions using 2-bromo-1-propanol or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of calcium channel blockers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand the biological activity of dihydropyridine derivatives.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one is largely dependent on its application. In medicinal chemistry, dihydropyridine derivatives are known to interact with calcium channels, modulating their activity. The compound may bind to specific sites on the calcium channel, altering its conformation and affecting ion flow. This interaction can lead to various physiological effects, such as vasodilation or reduced cardiac contractility.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one
  • 3-Amino-5-chloro-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one
  • 3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one

Uniqueness

3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the hydroxypropyl group, in particular, can influence the compound’s solubility and interaction with biological targets, differentiating it from other similar compounds.

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

3-amino-5-bromo-1-(2-hydroxypropyl)pyridin-4-one

InChI

InChI=1S/C8H11BrN2O2/c1-5(12)2-11-3-6(9)8(13)7(10)4-11/h3-5,12H,2,10H2,1H3

InChI Key

LMDCBMUVTYWCGZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C(=O)C(=C1)Br)N)O

Origin of Product

United States

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